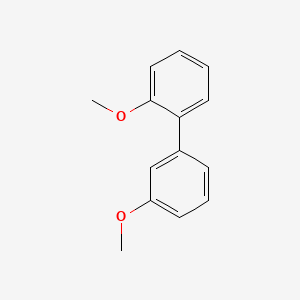![molecular formula C11H14FNO B14694439 2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol CAS No. 25458-03-1](/img/structure/B14694439.png)
2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol is an organic compound characterized by the presence of a fluorophenyl group, an imine linkage, and a hydroxyl group attached to a methyl-substituted carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol typically involves the condensation of 4-fluorobenzaldehyde with 2-amino-2-methylpropan-1-ol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imine linkage can be reduced to form an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted derivatives of the fluorophenyl group.
Scientific Research Applications
2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The imine linkage and fluorophenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-(4-Fluorophenyl)methylidene]amino}benzonitrile
- (2E)-2-(4-fluorobenzylidene)-N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarboximidohydrazide hydrochloride
Uniqueness
2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
25458-03-1 |
|---|---|
Molecular Formula |
C11H14FNO |
Molecular Weight |
195.23 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylideneamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H14FNO/c1-11(2,8-14)13-7-9-3-5-10(12)6-4-9/h3-7,14H,8H2,1-2H3 |
InChI Key |
VCXKDQUNQXMEBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N=CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


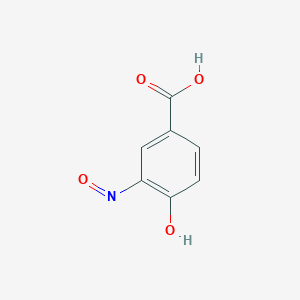

![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)

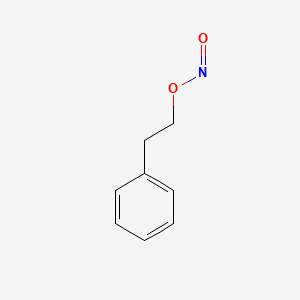
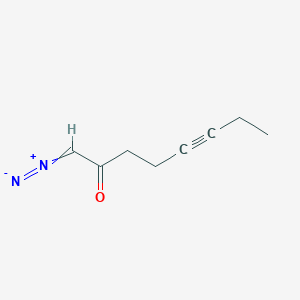
![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)



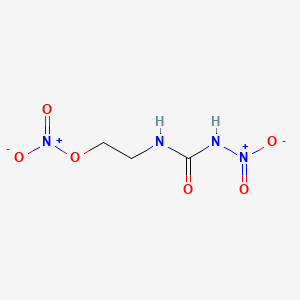

![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
